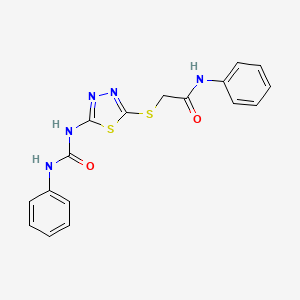

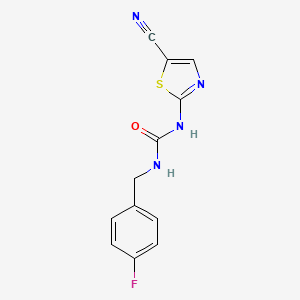

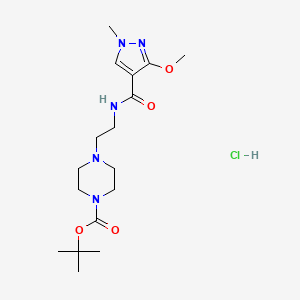

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTAA is a thiadiazole derivative that has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibitors

- Study 1: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a close analog of the compound , has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This compound and its analogs have been explored for their therapeutic potential in inhibiting GLS, with implications for treating cancer. Some analogs showed similar potency and better solubility compared to BPTES and were effective against human lymphoma cells both in vitro and in a mouse model (Shukla et al., 2012).

Anticancer Screening

- Study 2: Compounds structurally similar to the compound in focus have been synthesized and screened for their anticancer activity. Notably, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited significant cytotoxic effects against breast cancer cell lines, highlighting their potential as cancer therapeutics (Sraa Abu-Melha, 2021).

Synthesis and Evaluation of Anticancer Agents

- Study 3: Another research focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar to the compound . These compounds were evaluated for their anticancer activity against human lung adenocarcinoma cells. One of the synthesized compounds showed high selectivity and potential as an anticancer agent (Evren et al., 2019).

Antitumor Activity

- Study 4: Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to the compound in focus, revealed significant anticancer activity against various cancer cell lines. This study underscores the therapeutic potential of such compounds in oncology (Yurttaş et al., 2015).

Hypervalent Iodine(III) Mediated Synthesis

- Study 5: Research on the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles, which are related to the compound of interest, highlights a metal-free approach to creating such compounds. These have broad substrate scope and potential applications in pharmaceutical research (Mariappan et al., 2016).

Eigenschaften

IUPAC Name |

N-phenyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H2,19,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREPOIQVMMWSGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)

![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)